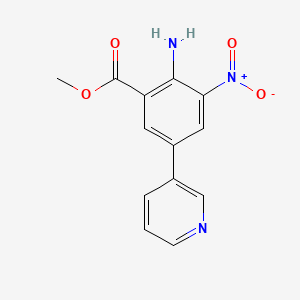
Methyl 2-amino-3-nitro-5-(pyridine-3-yl)benzoate
Vue d'ensemble
Description
Methyl 2-amino-3-nitro-5-(pyridine-3-yl)benzoate is a complex organic compound that features a benzoic acid methyl ester group substituted with amino and nitro groups, as well as a pyridinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-nitro-5-(pyridine-3-yl)benzoate typically involves multi-step organic reactions. One common approach is the nitration of a suitable benzoic acid derivative followed by amination and esterification. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-3-nitro-5-(pyridine-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-Amino-3-amino-5-pyridin-3-yl-benzoic acid methyl ester, while substitution reactions can produce a variety of substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Methyl 2-amino-3-nitro-5-(pyridine-3-yl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-3-nitro-5-(pyridine-3-yl)benzoate involves its interaction with specific molecular targets. The nitro and amino groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The pyridinyl group can also participate in π-π stacking interactions, further modulating the compound’s effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-nitropyridine: Similar in structure but lacks the benzoic acid methyl ester group.
4-Methyl-3-[(4-(3-pyridinyl)-2-pyrimidinyl)amino]benzoic acid: Contains a pyridinyl group but has different substituents on the benzoic acid moiety.
Methyl anthranilate: A simpler compound with a benzoic acid methyl ester group but lacks the nitro and pyridinyl groups.
Uniqueness
Methyl 2-amino-3-nitro-5-(pyridine-3-yl)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
636581-62-9 |
|---|---|
Formule moléculaire |
C13H11N3O4 |
Poids moléculaire |
273.24 g/mol |
Nom IUPAC |
methyl 2-amino-3-nitro-5-pyridin-3-ylbenzoate |
InChI |
InChI=1S/C13H11N3O4/c1-20-13(17)10-5-9(8-3-2-4-15-7-8)6-11(12(10)14)16(18)19/h2-7H,14H2,1H3 |
Clé InChI |
XPLUKBAEMZEBCD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=CC(=C1)C2=CN=CC=C2)[N+](=O)[O-])N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














